4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyridine derivative.
Acetylation: The ethoxyacetyl group can be introduced through an acylation reaction using ethyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethoxyacetyl group.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the ethoxyacetyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenated compounds or organometallic reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Acetoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 4-(2-Propoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 4-(2-Butoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Uniqueness
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific ethoxyacetyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(2-ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-3-21-10-14(19)16-6-7-17(13(18)9-16)11-4-5-15-12(8-11)20-2/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLHNHCQKHCFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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